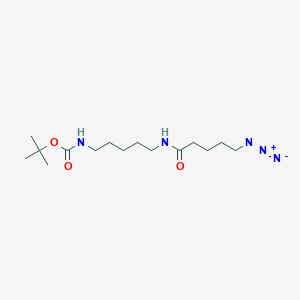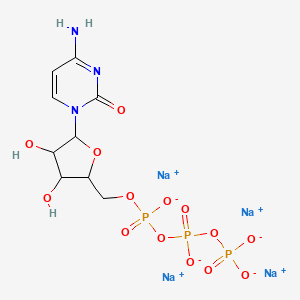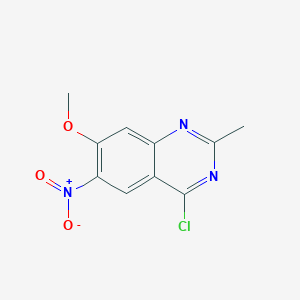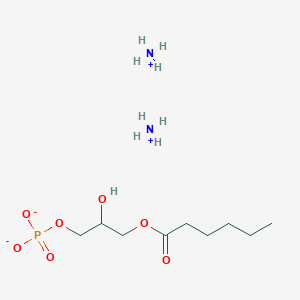
2-Methylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpiperidin-4-amine is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpiperidin-4-amine typically involves the cyclization of appropriate precursors. One common method is the reduction of 2-Methylpiperidin-4-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Another approach involves the amination of 2-Methylpiperidine using ammonia or amines under catalytic conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions to enhance efficiency and yield. Catalysts such as palladium or rhodium complexes are used to facilitate the amination process. The reaction conditions are optimized to ensure high selectivity and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as LiAlH4 or NaBH4.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like triethylamine (TEA) or pyridine.
Major Products Formed:
Oxidation: Amides, nitriles, and carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
2-Methylpiperidin-4-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential therapeutic properties, including its role in the development of drugs for neurological disorders and cancer.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparaison Avec Des Composés Similaires
Piperidine: A parent compound with a similar structure but lacking the methyl group at the 2-position.
2-Methylpiperidine: Similar to 2-Methylpiperidin-4-amine but without the amine group at the 4-position.
4-Methylpiperidine: A structural isomer with the methyl group at the 4-position instead of the 2-position.
Uniqueness: this compound is unique due to the presence of both a methyl group at the 2-position and an amine group at the 4-position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C6H14N2 |
|---|---|
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
2-methylpiperidin-4-amine |
InChI |
InChI=1S/C6H14N2/c1-5-4-6(7)2-3-8-5/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
ROCOIOKGIYJZNN-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CCN1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12081816.png)








![2-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12081841.png)
